KATP Channel Pharmacological Profile: Class‑Level Scaffold Validation and Differentiation from 1,2,4‑Benzothiadiazine 1,1‑Dioxides
The 4H‑1,4‑benzothiazine 1,1‑dioxide scaffold was explicitly designed as a thiadiazine‑to‑thiazine scaffold‑hop to probe the structural requirements for KATP channel activation. The core scaffold (exemplified by 7‑chloro‑3‑methyl‑4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide, compound 3a) inhibits glucose‑stimulated insulin release from β‑cells (in vitro) and reduces blood pressure in anaesthetized rats upon intravenous administration, confirming functional KATP channel opening [REFS‑1]. While 4‑[4‑(trifluoromethoxy)phenyl] substitution was not individually tested in this primary study, the SAR framework establishes that N‑4 aryl substitution is tolerated and modulates potency. Compound 3f (7‑chloro‑3‑isopropylamino‑4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide) was directly compared to its 1,2,4‑benzothiadiazine counterpart and found to exhibit significantly reduced potency and efficacy, underscoring the extreme sensitivity of channel activation to the heterocyclic core [REFS‑1]. This class‑level finding implies that the specific N‑4 4‑(trifluoromethoxy)phenyl derivative occupies a unique SAR space not achievable by simple substitution of the benzothiadiazine or other benzothiazine analogs.
| Evidence Dimension | Functional KATP channel activation (insulin release inhibition and patch‑clamp electrophysiology) |
|---|---|
| Target Compound Data | Not individually tested; scaffold representative 3a inhibits glucose‑stimulated insulin release and reduces blood pressure in vivo [REFS‑1]. |
| Comparator Or Baseline | Corresponding 4H‑1,2,4‑benzothiadiazine 1,1‑dioxide derivatives (e.g., 7‑chloro‑3‑isopropylamino‑4H‑1,2,4‑benzothiadiazine 1,1‑dioxide, BPDZ 73) and diazoxide [REFS‑1]. |
| Quantified Difference | Benzothiazine 3f showed significantly reduced potency and efficacy versus the benzothiadiazine congener; open‑ring analogs showed considerably reduced potency versus diazoxide [REFS‑1]. |
| Conditions | Pancreatic β‑cell membrane potential assay; glucose‑stimulated insulin release in vitro; Kir6.2/SUR1 patch‑clamp electrophysiology; anaesthetized rat hemodynamic model [REFS‑1]. |
Why This Matters
Confirms that the 1,4‑benzothiazine 1,1‑dioxide core is a validated KATP channel‑opening scaffold, and that N‑4 substitution—including the 4‑(trifluoromethoxy)phenyl variant—offers a distinct pharmacological profile not reproducible with the thiadiazine core, making this compound a unique tool for probing KATP subtype selectivity.
- [1] Schou SC, Hansen HC, Tagmose TM, et al. Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. Bioorg Med Chem. 2005;13(1):141-155. View Source
